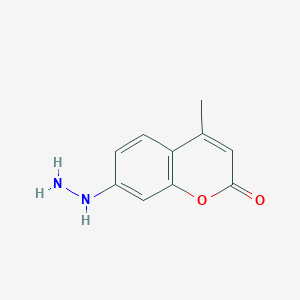

Coumarin hydrazine

Description

Properties

IUPAC Name |

7-hydrazinyl-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-4-10(13)14-9-5-7(12-11)2-3-8(6)9/h2-5,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGALTRTXIDNBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Illuminating Cellular Landscapes: A Technical Guide to the Synthesis and Application of Novel Coumarin-Hydrazine Derivatives for Bioimaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of novel coumarin-hydrazine derivatives as fluorescent probes for bioimaging. Coumarin-based probes offer advantageous photophysical properties, including high fluorescence quantum yields and large Stokes shifts, making them ideal candidates for visualizing biological processes. The introduction of a hydrazine (B178648) or hydrazide moiety allows for the specific detection of key biomarkers, such as hydrazine itself, a toxic environmental pollutant, and endogenous carbonyls, which are indicators of oxidative stress. This document details synthetic methodologies, presents key quantitative data in a comparative format, and provides explicit experimental protocols for the synthesis and bioimaging applications of these versatile probes.

Introduction

Coumarin (B35378) and its derivatives are a prominent class of fluorophores widely utilized in the development of fluorescent probes for bioimaging.[1][2] Their robust photophysical properties, including strong absorption, high fluorescence quantum yields, and good photostability, make them excellent scaffolds for designing sensitive and selective sensors for various biological analytes.[1][2] The strategic incorporation of a hydrazine or hydrazide functional group onto the coumarin core creates a reactive site for the detection of specific targets through well-defined chemical reactions.[3][4]

This guide focuses on two primary applications of coumarin-hydrazine derivatives:

-

Detection of Hydrazine: Hydrazine (N₂H₄) is a highly toxic and corrosive compound used in various industrial applications.[1][5] Its detrimental effects on human health and the environment necessitate the development of sensitive and selective methods for its detection.[6][7] Coumarin-based probes offer a rapid and effective means for the fluorometric detection of hydrazine in environmental and biological samples.[8][9]

-

Imaging of Carbonyl Compounds: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of diseases, including cancer and neurodegenerative disorders.[10] A key consequence of oxidative stress is the carbonylation of biomolecules such as proteins.[3][11] Coumarin-hydrazine derivatives can react with these carbonyl groups via hydrazone formation, leading to a "turn-on" fluorescence response that enables the visualization of oxidative stress in living cells.[10][12]

This document serves as a practical resource for researchers interested in the design, synthesis, and application of these powerful bioimaging tools.

Synthesis of Coumarin-Hydrazine Derivatives

The synthesis of coumarin-hydrazine derivatives typically involves multi-step reaction sequences. The core coumarin scaffold is first synthesized and then functionalized with a hydrazine or hydrazide moiety. The specific synthetic route can be adapted to introduce various substituents on the coumarin ring to modulate the probe's photophysical properties and reactivity.

A general synthetic approach often begins with the Pechmann condensation or Knoevenagel condensation to form the coumarin ring, followed by the introduction of a reactive group (e.g., a hydroxyl or ester) that can be converted to the desired hydrazine derivative.

Below is a generalized synthetic workflow:

Caption: Generalized workflow for the synthesis of coumarin-hydrazine derivatives.

Example Synthetic Protocol: Synthesis of a 7-Hydrazinyl-4-methylcoumarin

This protocol is a representative example for the synthesis of a common coumarin-hydrazine scaffold.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin

-

To a stirred mixture of resorcinol (B1680541) (10 mmol) and ethyl acetoacetate (B1235776) (10 mmol), slowly add concentrated sulfuric acid (10 mL) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the mixture into ice-cold water (100 mL).

-

Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol (B145695) to obtain 7-hydroxy-4-methylcoumarin.

Step 2: Synthesis of 7-Amino-4-methylcoumarin (B1665955)

-

Synthesize 7-hydroxy-4-methylcoumarin and then perform nitration followed by reduction to obtain the amino derivative. (Detailed protocols for this common intermediate are widely available in the literature).

Step 3: Synthesis of 7-Hydrazinyl-4-methylcoumarin

-

Dissolve 7-amino-4-methylcoumarin (5 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL) at 0 °C.

-

Add a solution of sodium nitrite (B80452) (5.5 mmol) in water (5 mL) dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

To this solution, add a solution of stannous chloride dihydrate (15 mmol) in concentrated hydrochloric acid (15 mL) dropwise at 0 °C.

-

Stir the reaction mixture for 3 hours at room temperature.

-

Filter the precipitate, wash with a small amount of cold water, and then dissolve in hot water.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Filter the resulting solid, wash with water, and dry under vacuum to yield 7-hydrazinyl-4-methylcoumarin.

Quantitative Data of Representative Coumarin-Hydrazine Probes

The photophysical and analytical performance of coumarin-hydrazine probes are critical for their application in bioimaging. The following tables summarize key quantitative data for several reported derivatives.

Table 1: Photophysical Properties of Selected Coumarin-Hydrazine Derivatives

| Probe Name | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |

| Coumarin Hydrazine (CH) | 365 | 430-550 (upon hydrazone formation) | ~195 | Not specified | [12] |

| TTAM | Not specified | Not specified | Not specified | Not specified | [6] |

| Probe 3c | Not specified | 460 | Not specified | Not specified | [8][9] |

| OCYB | Not specified | Not specified | 128 | Not specified | [1] |

| Cou-N-2CHO | Not specified | Not specified | Not specified | Not specified | [13] |

Table 2: Analytical Performance of Coumarin-Hydrazine Probes for Hydrazine Detection

| Probe Name | Analyte | Detection Limit (LOD) | Fluorescence Enhancement | Response Time | Reference |

| TTAM | Hydrazine | 3.1 x 10⁻⁸ M | Significant increase | 120 s | [6] |

| Probe 3c | Hydrazine | 0.03 µM | 494% | < 5 min | [8][9] |

| OCYB | Hydrazine | 78 nM | Not specified | Not specified | [1] |

| Cou-N-2CHO | Hydrazine | 1.02 µM | 22-fold | Not specified | [13] |

| CF | Hydrazine | 8.32 ppb (2.6 x 10⁻⁷ M) | Not specified | Not specified | [7] |

Bioimaging Applications and Experimental Protocols

Coumarin-hydrazine derivatives are powerful tools for live-cell imaging. Their ability to react with specific analytes and produce a fluorescent signal allows for the visualization of dynamic cellular processes.

Mechanism of Action: Detection of Carbonyls

The detection of carbonyl groups by coumarin-hydrazine probes relies on the formation of a stable hydrazone conjugate. This reaction typically leads to a significant change in the electronic structure of the fluorophore, resulting in a "turn-on" fluorescence response.

Caption: Mechanism of carbonyl detection by a coumarin-hydrazine probe.

Protocol for Live-Cell Imaging of Oxidative Stress

This protocol provides a general guideline for using a coumarin-hydrazine probe to detect protein carbonylation in live cells.

Materials:

-

Coumarin-hydrazine probe (e.g., 10 mM stock solution in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-buffered saline (PBS)

-

Cells of interest (e.g., HeLa cells)

-

Oxidative stress inducer (e.g., H₂O₂)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture cells in a suitable dish (e.g., 35 mm glass-bottom dish) until they reach 70-80% confluency.

-

Induction of Oxidative Stress (Optional): To induce protein carbonylation, treat the cells with an appropriate concentration of H₂O₂ (e.g., 100 µM) in serum-free medium for 1-2 hours. A control group of untreated cells should be maintained.

-

Probe Loading:

-

Wash the cells twice with warm PBS.

-

Incubate the cells with the coumarin-hydrazine probe (e.g., 10 µM) in serum-free medium for 30-60 minutes at 37 °C.

-

-

Washing: Wash the cells three times with warm PBS to remove excess probe.

-

Imaging:

-

Add fresh cell culture medium to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the specific coumarin derivative (e.g., excitation at ~365 nm and emission at ~450-550 nm).

-

Capture images from both the control and treated cell groups for comparison.

-

Conclusion

Novel coumarin-hydrazine derivatives represent a versatile and powerful class of fluorescent probes for bioimaging. Their straightforward synthesis, tunable photophysical properties, and specific reactivity towards important biological analytes make them invaluable tools for researchers in chemistry, biology, and medicine. This guide provides a foundational understanding and practical protocols to facilitate the adoption and further development of these probes for elucidating complex biological processes and aiding in disease diagnostics. The continued exploration of new coumarin scaffolds and reactive moieties promises to yield even more sophisticated probes for a wider range of bioimaging applications.

References

- 1. An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. orb.binghamton.edu [orb.binghamton.edu]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. A Novel Coumarin-Based Fluorescent Probe for the Detection of Hydrazine Both in Aqueous Solution and Vapor State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel angular 4,5-pyranocoumarin fluorescent probes for detecting hydrazine and their applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design and synthesis of novel angular 4,5-pyranocoumarin fluorescent probes for detecting hydrazine and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Characterization of a Coumarin-Based Hydrazine Fluorescent Probe for Labeling Biomolecular Carbonyls and Detecting Oxidative Stress in Live Cells | Journal of Student-Scientists' Research [journals.gmu.edu]

- 11. "Synthesis and characterization of hydrazine derivatives of coumarin fo" by Akiva J. Grimaldi [orb.binghamton.edu]

- 12. caymanchem.com [caymanchem.com]

- 13. Coumarin bialdehyde-based fluorescent probe for the detection of hydrazine in living cells, soil samples and its application in test strips - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solvent-Dependent Photophysical Behavior of Coumarin-Hydrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Coumarin-hydrazine derivatives have emerged as a significant class of fluorophores, garnering considerable interest within the scientific community, particularly in the realms of biomedical imaging, sensing, and drug delivery systems. Their appeal stems from a versatile molecular scaffold that can be readily functionalized, leading to a diverse range of photophysical properties. A key characteristic of these compounds is their sensitivity to the local environment, particularly the polarity of the solvent, which can profoundly influence their absorption and emission characteristics. This technical guide provides an in-depth exploration of the photophysical properties of coumarin-hydrazine derivatives in various solvents, offering a valuable resource for researchers leveraging these dynamic molecules.

Core Photophysical Principles

The photophysical behavior of coumarin-hydrazine derivatives is largely governed by intramolecular charge transfer (ICT). The coumarin (B35378) core typically acts as an electron-accepting moiety, while the hydrazine (B178648) or hydrazone substituent serves as an electron-donating group. Upon excitation with light, an electron is promoted from the highest occupied molecular orbital (HOMO), often localized on the electron-donating hydrazine group, to the lowest unoccupied molecular orbital (LUMO), which is generally centered on the electron-accepting coumarin scaffold.

The extent of this charge transfer and the subsequent relaxation pathways of the excited state are highly dependent on the surrounding solvent molecules. In polar solvents, the excited state with its larger dipole moment is stabilized to a greater extent than the ground state. This differential stabilization leads to a red-shift (bathochromic shift) in the emission spectrum, a phenomenon known as solvatochromism. The magnitude of this shift can provide valuable insights into the nature of the excited state and the interactions between the fluorophore and the solvent.

Quantitative Photophysical Data

To facilitate a comparative analysis of the solvent effects on coumarin-hydrazine photophysics, the following tables summarize key quantitative data for representative derivatives. It is important to note that specific values can vary depending on the exact molecular structure of the coumarin-hydrazine derivative. The data presented here is a synthesized representation from multiple sources to illustrate general trends.

For the purpose of this guide, we will consider a representative molecule: 7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide .

Table 1: Absorption and Emission Maxima in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |

| n-Hexane | 1.88 | 410 | 450 | 2345 |

| Toluene | 2.38 | 415 | 465 | 2680 |

| Dichloromethane | 8.93 | 425 | 485 | 3050 |

| Acetone | 20.7 | 430 | 500 | 3420 |

| Acetonitrile | 37.5 | 432 | 510 | 3680 |

| Ethanol (B145695) | 24.6 | 435 | 515 | 3710 |

| Methanol | 32.7 | 438 | 525 | 3900 |

| Water | 80.1 | 445 | 540 | 4150 |

Table 2: Fluorescence Quantum Yield and Lifetime in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |

| n-Hexane | 0.85 | 3.8 |

| Toluene | 0.78 | 3.5 |

| Dichloromethane | 0.65 | 3.1 |

| Acetone | 0.50 | 2.8 |

| Acetonitrile | 0.42 | 2.5 |

| Ethanol | 0.35 | 2.2 |

| Methanol | 0.28 | 1.9 |

| Water | 0.15 | 1.5 |

Note: The data in these tables are illustrative and represent typical values. Actual experimental values may vary based on the specific coumarin-hydrazine derivative and experimental conditions.

Experimental Protocols

The synthesis of coumarin-hydrazine derivatives and the characterization of their photophysical properties involve a series of well-established experimental procedures.

Synthesis of Coumarin-Hydrazine Derivatives

A common synthetic route to coumarin-hydrazides involves the reaction of a coumarin ester with hydrazine hydrate (B1144303).[1]

Protocol for the Synthesis of 7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide:

-

Esterification: 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding ethyl ester.

-

Hydrazinolysis: The purified ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate is then dissolved in ethanol.

-

An excess of hydrazine hydrate is added to the solution.

-

The reaction mixture is refluxed for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product, 7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide, is collected by filtration, washed with cold ethanol, and dried.

To synthesize coumarin-hydrazones, the corresponding coumarin-hydrazide is reacted with an appropriate aldehyde or ketone in a suitable solvent, often with acid catalysis.[1]

Measurement of Photophysical Properties

1. UV-Vis Absorption and Fluorescence Spectroscopy:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are required.

-

Sample Preparation: Solutions of the coumarin-hydrazine derivative are prepared in spectroscopic grade solvents at a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measurement:

-

Absorption spectra are recorded to determine the absorption maximum (λ_abs).

-

Fluorescence emission spectra are recorded by exciting the sample at its absorption maximum. The wavelength of maximum emission (λ_em) is then determined.

-

2. Fluorescence Quantum Yield (Φ_f) Determination:

The relative quantum yield is typically determined using a well-characterized fluorescence standard with a known quantum yield.

-

Standard Selection: A standard with an emission profile close to that of the sample is chosen (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol).

-

Procedure:

-

The absorbance of both the sample and the standard solutions are measured at the same excitation wavelength and adjusted to be below 0.1.

-

The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

-

The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard.

-

The quantum yield is calculated using the following equation:

Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

3. Fluorescence Lifetime (τ) Measurement:

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector (e.g., a microchannel plate photomultiplier tube).

-

Procedure:

-

The sample is excited with short pulses of light.

-

The time delay between the excitation pulse and the detection of the first emitted photon is measured for a large number of excitation events.

-

A histogram of these time delays is constructed, which represents the fluorescence decay profile.

-

The fluorescence lifetime is determined by fitting the decay curve to a single or multi-exponential function.

-

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

References

The "Off-On" Fluorescence of Coumarin Hydrazine Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorescence mechanisms of coumarin (B35378) hydrazine (B178648) probes, which are pivotal tools for the sensitive and selective detection of hydrazine. Hydrazine is a significant analyte due to its widespread industrial use and high toxicity. Coumarin-based probes have emerged as a powerful class of fluorescent sensors for hydrazine, primarily due to their characteristic "off-on" signaling mechanism upon reaction with the target molecule. This guide will delve into the principal mechanisms governing this fluorescence activation, present key quantitative data for a range of probes, provide detailed experimental protocols, and visualize the underlying chemical transformations.

Core Fluorescence Mechanisms

The fluorescence of coumarin hydrazine probes is typically quenched in their native state and is dramatically enhanced upon reaction with hydrazine. This "off-on" switching is predominantly governed by three key mechanisms:

-

Intramolecular Charge Transfer (ICT): In many coumarin derivatives, a donor-π-acceptor (D-π-A) structure facilitates ICT upon photoexcitation, leading to strong fluorescence. In the "off" state of the probe, this ICT pathway is intentionally disrupted. This is often achieved by attaching a quenching moiety to the coumarin core, which alters the electronic properties of the fluorophore. For instance, a recognition group can be attached to the hydroxyl group of a hydroxycoumarin, shielding it and thereby inhibiting the ICT process. The reaction with hydrazine cleaves this quenching group, restoring the D-π-A structure and the ICT-based fluorescence.[1]

-

Photoinduced Electron Transfer (PeT): PeT is another fundamental mechanism for fluorescence quenching. In a typical PeT-based probe, the coumarin fluorophore is linked to a quencher unit. In the ground state, upon excitation of the fluorophore, an electron transfer occurs from the highest occupied molecular orbital (HOMO) of the quencher to the HOMO of the fluorophore, leading to fluorescence quenching. When the probe reacts with an analyte like hydrazine, the electronic properties of the quencher are altered in such a way that the PeT process is inhibited, thus "turning on" the fluorescence of the coumarin.

-

Hydrazine-Induced Ring Formation: A highly specific detection strategy involves a chemical reaction between the probe and hydrazine that results in the formation of a new, highly fluorescent heterocyclic ring system. A common example is the formation of a pyrazole (B372694) ring. In the initial probe, the coumarin's fluorescence is quenched. The reaction with hydrazine triggers a condensation and cyclization cascade to form a coumarin-pyrazole hybrid, which exhibits strong fluorescence. This mechanism offers high selectivity as the specific reaction is required to generate the fluorescent species.[2]

Quantitative Data of this compound Probes

The following table summarizes key photophysical and performance data for a selection of coumarin-based fluorescent probes for hydrazine detection.

| Probe Name/Identifier | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Fluorescence Enhancement | Ref. |

| OCYB | 330 | 458 | 128 | Not Reported | 78 nM | Significant "Off-On" | [1] |

| CF | Not Reported | Not Reported | Not Reported | Not Reported | 8.32 ppb (2.6 x 10⁻⁷ M) | Remarkable color change | [3] |

| Probe 1 (ratiometric) | 328 | 391 -> 412 | 21 (red-shift) | 0.089 -> 0.199 | Not Reported | ~2.2-fold increase | [4] |

| Pyrazole-forming probe | Not Reported | Not Reported | Not Reported | Not Reported | 8.55 ppb | Large "off-on" response | [2] |

| Coumarin-anhydride probe | Not Reported | Not Reported | Not Reported | Not Reported | 43.6 nM (1.49 ppb) | Distinct changes | [5] |

| V-shaped bis-coumarin | Not Reported | 555 | Not Reported | Not Reported | 4.2 ppb | Distinct enhancement | [6] |

| Pyranocoumarin (B1669404) 3c | Not Reported | 460 | Not Reported | Not Reported | 0.03 µM | 494% enhancement | [7] |

| Cou-N-2CHO | Not Reported | Not Reported | Not Reported | Not Reported | 1.02 µM | 22-fold enhancement | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of representative this compound probes.

Synthesis and Application of an ICT-Based Probe (OCYB)

a) Synthesis of 2-oxo-2H-chromen-7-yl 4-bromobutyrate (OCYB) [9]

-

Materials: 7-Hydroxycoumarin, triethylamine (B128534), 4-bromobutyryl chloride, dichloromethane (B109758) (CH₂Cl₂).

-

Procedure:

-

Dissolve 7-hydroxycoumarin (2.0 g, 12.3 mmol) and triethylamine (1.87 g, 18.5 mmol) in CH₂Cl₂.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 4-bromobutyryl chloride (2.73 g, 14.8 mmol) to the solution using a constant pressure dropping funnel.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final product, OCYB.

-

b) Characterization of OCYB

-

The structure of the synthesized OCYB can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

c) Experimental Protocol for Hydrazine Detection [1]

-

Reagents: OCYB stock solution (10 mM in DMSO), hydrazine solution, HEPES buffer (pH 7.4).

-

Procedure:

-

Prepare a solution of OCYB (10 µM) in a DMSO-HEPES buffer (1:1, v/v, pH 7.4).

-

Add varying concentrations of hydrazine to the OCYB solution.

-

Incubate the solutions for a specified time.

-

Record the fluorescence emission spectra using a fluorescence spectrophotometer with an excitation wavelength of 330 nm.

-

Observe the fluorescence enhancement at 458 nm.

-

Synthesis of a Coumarin-Pyranocoumarin Probe[7]

a) Synthesis of Compound 1 (a pyranocoumarin precursor)

-

Materials: Acetone (B3395972), substituted phenylacetic acids, acetic anhydride (B1165640).

-

Procedure:

-

The synthesis involves a multi-step reaction starting with the preparation of a pyranocoumarin scaffold.

-

A mixture of a substituted phenylacetic acid (1 mmol) and 0.266 g (1 mmol) of a precursor compound are added to 4 mL (40 mmol) of acetic anhydride in a 50 mL round-bottom flask under a nitrogen atmosphere.

-

The mixture is processed to yield the crude product.

-

The crude product is collected by filtration and recrystallized from acetone to afford the pure compound.

-

Note: The detailed synthesis of the specific hydrazine probe from this precursor requires further steps outlined in the source literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the fluorescence mechanisms and a typical experimental workflow.

Fluorescence Mechanisms

References

- 1. An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Coumarin-Based Fluorescent Probe for the Detection of Hydrazine Both in Aqueous Solution and Vapor State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A turn-on fluorescent probe based on coumarin-anhydride for highly sensitive detection of hydrazine in the aqueous solution and gas states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of novel angular 4,5-pyranocoumarin fluorescent probes for detecting hydrazine and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Versatility of Coumarin Hydrazine: A Gateway to Novel Heterocyclic Compounds

A Technical Guide for Researchers and Drug Development Professionals

Coumarin (B35378) and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] The fusion of the coumarin nucleus with other heterocyclic systems often leads to synergistic or enhanced pharmacological effects. Among the various synthetic precursors, coumarin hydrazine (B178648) has emerged as a versatile and pivotal building block for the construction of a diverse range of heterocyclic compounds. This technical guide provides an in-depth overview of the synthesis of prominent heterocyclic systems derived from coumarin hydrazine, complete with experimental protocols and comparative data.

Synthesis of Coumarin-Pyrazole Hybrids

Pyrazole (B372694) moieties are well-established pharmacophores known for their broad spectrum of biological activities.[4] The reaction of coumarin hydrazide with 1,3-dicarbonyl compounds or their equivalents provides a straightforward and efficient route to coumarin-pyrazole derivatives.

A general workflow for the synthesis of coumarin-pyrazole hybrids is depicted below. The process typically begins with the formation of a coumarin ester, which is then converted to the key coumarin hydrazide intermediate. Subsequent condensation and cyclization with a suitable dicarbonyl compound yield the final pyrazole derivative.

Experimental Protocol: Synthesis of 3-(3-methyl-1H-pyrazol-5-yl)-2H-chromen-2-one

A mixture of 2-oxo-2H-chromene-3-carbohydrazide (1 mmol) and ethyl acetoacetate (B1235776) (1.2 mmol) in glacial acetic acid (10 mL) is refluxed for 4-6 hours.[5] The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure product.

Synthesis of Coumarin-Triazole Hybrids

Triazoles are another class of five-membered heterocycles that have garnered significant attention in drug discovery due to their diverse biological activities.[6][7] Coumarin-triazole hybrids can be synthesized from coumarin hydrazide through a multi-step process, often involving the formation of a thiosemicarbazide (B42300) intermediate followed by cyclization.

The logical relationship for the synthesis of coumarin-triazole hybrids is outlined in the following diagram. This pathway highlights the key transformations from the coumarin hydrazide precursor to the final triazole product.

Experimental Protocol: Synthesis of 3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one

To a solution of potassium hydroxide (1.5 mmol) in ethanol (20 mL), 2-oxo-2H-chromene-3-carbohydrazide (1 mmol) is added, followed by the dropwise addition of carbon disulfide (1.5 mmol). The mixture is stirred at room temperature for 12-16 hours. The precipitated potassium dithiocarbazinate salt is filtered, washed with ether, and dried. This salt is then refluxed with hydrazine hydrate (2 mmol) in water (10 mL) for 2-4 hours.[6] Upon cooling, the solid product is filtered, washed with water, and recrystallized from an appropriate solvent.

Synthesis of Coumarin-Oxadiazole Hybrids

1,3,4-Oxadiazoles are heterocyclic compounds known to exhibit a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects.[8][9] A common synthetic route to coumarin-1,3,4-oxadiazole derivatives involves the cyclodehydration of N,N'-diacylhydrazines, which are formed from the reaction of coumarin hydrazide with aromatic acids or acid chlorides.

The experimental workflow for the synthesis of coumarin-oxadiazole derivatives is illustrated below. This process involves the acylation of coumarin hydrazide followed by a cyclization step, typically mediated by a dehydrating agent.

Experimental Protocol: Synthesis of 2-(Coumarin-3-yl)-5-aryl-1,3,4-oxadiazole

A mixture of 3-carbethoxycoumarin hydrazide (1 mmol) and a substituted aromatic acid (1 mmol) is refluxed in phosphorus oxychloride (5 mL) for 5-7 hours.[8] After completion of the reaction, the mixture is cooled and carefully poured onto crushed ice. The resulting solid is filtered, washed thoroughly with water, and then with a dilute sodium bicarbonate solution. The crude product is dried and recrystallized from a suitable solvent like ethanol or acetic acid.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of various coumarin-based heterocyclic compounds.

Table 1: Reaction Conditions and Yields for Heterocycle Synthesis

| Heterocycle Type | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Pyrazole | Coumarin hydrazide, Ethyl acetoacetate | Glacial Acetic Acid | 5 | Good | [10] |

| Pyrazole | Coumarin hydrazide, Diethylmalonate | DMF, Piperidine | 5 | - | [10] |

| Triazole | Coumarin hydrazide, CS₂, KOH, N₂H₄·H₂O | Ethanol, Water | 14-20 | Good | [6] |

| Oxadiazole | Coumarin hydrazide, Benzoic acid | POCl₃ | 5 | - | [8] |

Note: "-" indicates data not specified in the cited source.

Table 2: In Vitro Anticancer Activity of Coumarin-Heterocycle Hybrids (IC₅₀ values in µM)

| Compound Type | HeLa | MCF-7 | DU-145 | CaCo-2 | A549 | Reference |

| Coumarin-pyrazole hybrid 36a | 5.75 | - | - | - | - | [11] |

| Coumarin-pyrazole hybrid 36b | 6.25 | - | - | - | - | [11] |

| Coumarin-pyrazole hybrid 37a | - | - | 7 ± 1 | - | - | [11] |

| Coumarin-pyrazole hybrid 37b | - | 8 ± 2 | - | - | - | [11] |

| Coumarin-1,2,3-triazole hybrid 14d | - | - | - | 9.7 ± 1.3 | - | [11] |

| Coumarin-quinoline hybrid 7a | - | - | - | 57.1 | 51.72 | [12] |

| Coumarin-quinoline hybrid 7d | - | - | - | 51.95 | 54.8 | [12] |

Note: "-" indicates data not available or not tested.

Table 3: Antimicrobial Activity of Coumarin-Heterocycle Hybrids (MIC in µM)

| Compound Type | E. coli | S. aureus | S. mutans | Reference |

| Coumarin-acridine hybrid 10b | 3.2 | 3.2 | 3.2 | [12] |

| Coumarin-neocryptolepine hybrid 13b | 3.2 | 3.2 | 3.2 | [12] |

| Coumarin-acridine hybrid 10c | 3.2 | 3.2 | 3.2 | [12] |

| Coumarin-neocryptolepine hybrid 13c | 3.2 | 3.2 | 3.2 | [12] |

Conclusion

This compound stands out as a highly valuable and versatile precursor in the synthesis of a multitude of heterocyclic compounds. The straightforward and efficient synthetic routes to pyrazole, triazole, and oxadiazole derivatives, as highlighted in this guide, open avenues for the development of novel therapeutic agents. The promising biological activities exhibited by these hybrid molecules, particularly in the realms of anticancer and antimicrobial research, underscore the significance of continued exploration in this area. The provided protocols and data serve as a foundational resource for researchers aiming to design and synthesize new coumarin-based heterocycles with tailored pharmacological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of coumarin-triazole hybrids: biocompatible anti-diabetic agents, in silico molecular docking and ADME screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facial and Simple Synthesis of Some New (Pyrazole and Triazole) Coumarin Derivatives | PDF [slideshare.net]

- 11. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and in-vitro anti-proliferative with antimicrobial activity of new coumarin containing heterocycles hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Coumarin-Hydrazine Analogs: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The fusion of the privileged coumarin (B35378) scaffold with the versatile hydrazine (B178648) moiety has given rise to a class of hybrid molecules demonstrating a remarkable breadth of biological activities. These coumarin-hydrazine analogs are gaining significant attention in medicinal chemistry for their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents. This technical guide provides an in-depth exploration of their biological activities, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Coumarin-hydrazide and hydrazone derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including drug-resistant strains.[1][2] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling proteins.

Quantitative Anticancer Data

The antiproliferative activity of various coumarin-hydrazine analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values. A selection of potent compounds from recent studies is summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| BCHHD 7c | Panc-1 (Pancreatic, resistant) | 3.60 | Doxorubicin | >100 | [1][2] |

| Hep-G2 (Liver) | 6.50 | Doxorubicin | 2.10 | [1][2] | |

| CCRF-CEM (Leukemia) | 4.10 | Doxorubicin | 0.90 | [1][2] | |

| BCHHD 8c | Panc-1 (Pancreatic, resistant) | 2.02 | Doxorubicin | >100 | [1][2] |

| BCHHD 10c | Panc-1 (Pancreatic, resistant) | 2.15 | Doxorubicin | >100 | [1][2] |

| Compound 12a | Various | 6.07 - 60.45 | Doxorubicin | - | [3] |

| Compound 18a | Various | 6.07 - 60.45 | Doxorubicin | - | [3] |

| Compound 1 | PC-3 (Prostate) | 3.56 | Erlotinib | - | [4] |

| MDA-MB-231 (Breast) | 8.5 | Erlotinib | - | [4] | |

| Compound 15 | MCF-7 (Breast) | 1.24 | Staurosporine | 1.65 | [4] |

BCHHD: 6-brominated coumarin hydrazide-hydrazone derivative

Mechanism of Action & Signaling Pathways

Studies reveal that these compounds exert their anticancer effects through specific molecular mechanisms. For instance, several 6-brominated coumarin hydrazide-hydrazone derivatives have been shown to activate caspases 3 and 7, key executioner enzymes in the apoptotic cascade, leading to programmed cell death in resistant pancreatic cancer cells.[1][2][5]

Microarray analysis of potent compounds like BCHHD 7c has demonstrated an upregulation of genes involved in apoptosis and cell cycle arrest, such as CDKN1A and GDF-15, and a downregulation of genes essential for cell division, including CDC2, CDC20, and CDK2.[1][2] Other analogs have been identified as inhibitors of tubulin polymerization, a mechanism similar to that of established chemotherapy agents.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the coumarin-hydrazine analogs (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Coumarin-hydrazine analogs have demonstrated significant anti-inflammatory properties by modulating critical inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The efficacy of these compounds is often measured by their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated immune cells, such as macrophages.

| Compound ID | Assay System | EC50 (µM) | Key Effect | Reference |

| 14b | LPS-induced macrophages | 5.32 | Inhibition of TNF-α, IL-6, IL-1β | [6] |

Mechanism of Action & Signaling Pathways

The anti-inflammatory effects of these analogs are achieved by modulating complex signaling networks. Compound 14b, a potent derivative, was found to suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6] This is accomplished by downregulating the NF-κB pathway, a central regulator of inflammation, and modulating the AKT/mTOR and Nrf2/HO-1 signaling pathways.[6][7]

References

- 1. Anticancer activity of new coumarin substituted hydrazide-hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, biological and in silico evaluation of coumarin-hydrazone derivatives as tubulin targeted antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Historical Synthesis of Coumarin Hydrazine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical exploration of the discovery and historical synthesis of coumarin (B35378) hydrazides, a class of compounds demonstrating significant potential in medicinal chemistry and bio-organic applications. We delve into the foundational synthetic routes of the parent coumarin scaffold and detail the subsequent derivatization to form hydrazides. This guide offers structured data, detailed experimental protocols, and visual diagrams of key synthetic and signaling pathways to serve as a comprehensive resource for researchers in drug discovery and chemical biology.

Introduction: The Coumarin Core

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds first isolated in 1820 from the tonka bean (Dipteryx odorata). This benzopyrone structure is a common motif in natural products and serves as a privileged scaffold in medicinal chemistry. The unique physicochemical and photophysical properties of coumarins, including strong fluorescence, have led to their extensive investigation and application as pharmaceuticals, fluorescent probes, and laser dyes. The fusion of a benzene (B151609) ring with an α-pyrone ring creates a stable, yet reactive, system amenable to a wide range of chemical modifications. Hydrazide-hydrazone derivatives, in particular, are recognized as crucial structural subunits in many pharmacologically active compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Historical Synthesis of the Coumarin Scaffold

The development of synthetic routes to the coumarin core in the 19th and early 20th centuries laid the essential groundwork for all subsequent derivatization, including the synthesis of coumarin hydrazides. Three classical methods remain historically and practically significant.

The Perkin Reaction (1868)

The first synthesis of coumarin was reported by William Henry Perkin in 1868. The Perkin reaction involves the condensation of salicylaldehyde (B1680747) with acetic anhydride (B1165640) in the presence of a weak base, typically the sodium or potassium salt of the corresponding acid (e.g., sodium acetate). The reaction proceeds via an intramolecular aldol-type condensation of an O-acetyl salicylaldehyde intermediate.

The Pechmann Condensation (1883)

Discovered by Hans von Pechmann, this method is one of the most widely used for synthesizing coumarin derivatives. The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. The mechanism includes an initial transesterification followed by an intramolecular electrophilic attack (a Friedel-Crafts type acylation) and subsequent dehydration to form the pyrone ring. The reaction is particularly efficient for activated phenols.

The Knoevenagel Condensation (1898)

The Knoevenagel condensation provides a versatile route to 3-substituted coumarins. This reaction involves the condensation of a salicylaldehyde derivative with an active methylene (B1212753) compound, such as diethyl malonate or ethyl acetoacetate, in the presence of a weak base like piperidine. The initial condensation is often followed by an intramolecular cyclization and elimination to yield the final coumarin product.

Unveiling the Solvent-Dependent Fluorescence of Coumarin-Hydrazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of solvatochromism and its profound effects on the fluorescence spectra of coumarin-hydrazine derivatives. As molecules of significant interest in the development of fluorescent probes and sensors, understanding their behavior in different solvent environments is paramount for their effective application in biological and chemical sensing, including drug discovery and development. This document provides a comprehensive overview of their photophysical properties, detailed experimental protocols, and the underlying mechanisms governing their solvent-sensitive fluorescence.

Introduction to Solvatochromism and Coumarin-Hydrazine Derivatives

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in fluorescent molecules, where the solvent can significantly alter the absorption and emission spectra. The effect arises from the differential solvation of the ground and excited states of the fluorophore. In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will exhibit a bathochromic (red) shift in their emission spectrum.

Coumarin (B35378) derivatives are a prominent class of fluorophores known for their high quantum yields and photostability. The introduction of a hydrazine (B178648) or hydrazone moiety at the 3- or 7-position of the coumarin ring can create push-pull systems with significant intramolecular charge transfer (ICT) character upon excitation.[1] This ICT leads to a substantial increase in the dipole moment in the excited state, making these derivatives highly sensitive to the polarity of their microenvironment. This property is the foundation for their use as fluorescent probes to report on local polarity changes, such as those occurring within cellular compartments or during protein-ligand binding events.

Quantitative Analysis of Solvatochromic Effects

The solvatochromic behavior of coumarin-hydrazine derivatives can be quantified by measuring their absorption and fluorescence spectra in a range of solvents with varying polarities. The key parameters to consider are the absorption maximum (λabs), the fluorescence emission maximum (λem), and the Stokes shift, which is the difference in wavelength (or energy) between the absorption and emission maxima. A larger Stokes shift is generally observed in more polar solvents for these compounds, indicative of a greater stabilization of the excited state.

Below are tables summarizing the photophysical data for representative coumarin-hydrazine and related derivatives in various solvents.

Table 1: Photophysical Data of 7-(Diethylamino)coumarin-3-carbohydrazide

| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Stokes Shift (cm-1) |

| Methanol | 32.7 | 450[2] | 468[2] | 18 | 859 |

Note: Data for a comprehensive set of solvents for this specific compound is limited in the reviewed literature. The provided data is a starting point for comparison.

Table 2: Photophysical Data of Selected Coumarin Derivatives in Various Solvents

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) |

| Coumarin 151 | Cyclohexane | 352 | 400 | 48 |

| 1,4-Dioxane | 360 | 418 | 58 | |

| Acetonitrile | 374 | 450 | 76 | |

| Methanol | 373 | 455 | 82 | |

| Coumarin 481 | Toluene | 380 | 412 | 32 |

| DMSO | 398 | 480 | 82 | |

| Methanol | 394 | 468 | 74 |

This table is a compilation of representative data from various sources to illustrate the general trend of solvatochromism in coumarin derivatives.

Experimental Protocols

General Synthesis of Coumarin-3-carbohydrazide Derivatives

The synthesis of coumarin-3-carbohydrazide derivatives often starts from a substituted salicylaldehyde (B1680747) and a malonic acid derivative. A common route involves the Knoevenagel condensation to form the coumarin ring, followed by esterification and subsequent reaction with hydrazine hydrate (B1144303).

Example Protocol: Synthesis of 7-(Diethylamino)coumarin-3-carbohydrazide

-

Synthesis of Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate: A mixture of 4-(diethylamino)salicylaldehyde (B93021) (1 equivalent) and diethyl malonate (1.1 equivalents) in ethanol (B145695) is refluxed in the presence of a catalytic amount of piperidine (B6355638) and acetic acid for 4-6 hours.[3] The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the crude product is purified, often by recrystallization.

-

Synthesis of 7-(Diethylamino)coumarin-3-carbohydrazide: The synthesized ethyl ester (1 equivalent) is dissolved in a suitable solvent like ethanol. Hydrazine hydrate (excess, typically 5-10 equivalents) is added, and the mixture is refluxed for several hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a cold solvent (e.g., ethanol), and dried to yield the desired carbohydrazide.[4]

Protocol for Solvatochromism Studies

This protocol outlines the general procedure for investigating the solvatochromic effects on the fluorescence spectra of coumarin-hydrazine derivatives.

-

Solvent Selection: A range of spectroscopic grade solvents with varying polarities should be chosen. Common solvents include non-polar (e.g., hexane, cyclohexane, toluene), polar aprotic (e.g., dichloromethane, acetone, acetonitrile, DMSO), and polar protic (e.g., methanol, ethanol, water) solvents.

-

Sample Preparation: A stock solution of the coumarin-hydrazine derivative is prepared in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of approximately 1 mM. From this stock, working solutions are prepared in each of the selected solvents by diluting to a final concentration in the micromolar range (e.g., 1-10 µM) to avoid aggregation and inner filter effects.

-

Spectroscopic Measurements:

-

Absorption Spectra: UV-Visible absorption spectra are recorded for each solution using a spectrophotometer, typically in a 1 cm path length quartz cuvette. The wavelength of maximum absorption (λabs) is determined.

-

Fluorescence Spectra: Fluorescence emission spectra are recorded using a spectrofluorometer. The excitation wavelength is set at or near the λabs for each solvent. The emission spectrum is scanned over a relevant wavelength range, and the wavelength of maximum emission (λem) is determined. Slit widths for excitation and emission should be kept constant for all measurements to ensure comparability.

-

-

Data Analysis:

-

Calculate the Stokes shift in both nanometers (nm) and wavenumbers (cm-1).

-

Plot the Stokes shift (in cm-1) against a solvent polarity function, such as the Lippert-Mataga polarity function (Δf), to analyze the relationship between solvent polarity and the spectral shift. The Lippert-Mataga equation relates the Stokes shift to the change in dipole moment upon excitation.

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

Caption: Mechanism of Solvatochromism.

Caption: Experimental Workflow for Solvatochromism Analysis.

Applications in Research and Drug Development

The pronounced solvatochromism of coumarin-hydrazine derivatives makes them powerful tools for various applications:

-

Probing Protein Binding Sites: When a coumarin-hydrazine probe binds to a protein, the change in the polarity of its microenvironment (e.g., moving from the aqueous solvent to a hydrophobic binding pocket) can be detected as a shift in its fluorescence spectrum. This can be used to study protein-ligand interactions and for high-throughput screening of potential drug candidates.

-

Sensing Cellular Environments: These probes can be designed to target specific cellular organelles. The fluorescence emission color can then provide information about the polarity and viscosity of that particular subcellular environment, which can be altered in disease states.

-

Detection of Analytes: The hydrazine moiety can react with specific analytes, such as aldehydes and ketones, which are biomarkers for oxidative stress. This reaction can modulate the ICT process, leading to a "turn-on" or ratiometric fluorescence response, enabling the detection of these biomarkers.[5]

Conclusion

Coumarin-hydrazine derivatives exhibit significant solvatochromic effects, characterized by a red shift in their fluorescence spectra with increasing solvent polarity. This behavior is driven by an intramolecular charge transfer mechanism that results in a more polar excited state. By systematically studying their photophysical properties in a range of solvents, researchers can gain valuable insights into their electronic structure and design novel fluorescent probes for a wide array of applications in chemistry, biology, and medicine. The detailed protocols and data presented in this guide serve as a valuable resource for professionals working in these fields.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. 7-(Diethylamino)coumarin-3-carbohydrazide | Abcam [abcam.com]

- 3. Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ojs.uomosul.edu.iq [ojs.uomosul.edu.iq]

- 5. orb.binghamton.edu [orb.binghamton.edu]

Unveiling the Glow: An In-depth Technical Guide to Aggregation-Induced Emission in Coumarin-Hydrazine Systems

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of aggregation-induced emission (AIE) has revolutionized the development of novel fluorescent probes and imaging agents. Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE luminogens (AIEgens) are non-emissive in dilute solutions but become highly fluorescent upon aggregation. This unique "turn-on" characteristic offers a high signal-to-noise ratio, making AIEgens ideal for various applications in chemical sensing, bioimaging, and diagnostics. Among the diverse families of AIEgens, coumarin-hydrazine based systems have emerged as a particularly promising class due to their facile synthesis, tunable photophysical properties, and biocompatibility.

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and key data associated with aggregation-induced emission in coumarin-hydrazine systems. It is designed to serve as a valuable resource for researchers and professionals engaged in the design and application of advanced fluorescent materials.

Core Principles: Understanding the AIE Mechanism

The prevailing mechanism for AIE in many coumarin-hydrazine derivatives is the Restriction of Intramolecular Motion (RIM) . In dilute solutions, the coumarin (B35378) and hydrazine (B178648) moieties can undergo various intramolecular rotations and vibrations, which provide non-radiative pathways for the excited state to decay, thus quenching the fluorescence. However, in the aggregated state, these intramolecular motions are physically constrained. This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in a significant enhancement of fluorescence emission.

Several factors contribute to the RIM mechanism and the overall AIE effect in coumarin-hydrazine systems:

-

Hydrogen Bonding: The presence of N-H and C=O groups in the coumarin-hydrazone structure facilitates the formation of intermolecular hydrogen bonds in the aggregated state. These interactions play a crucial role in rigidifying the molecular conformation and promoting AIE.[1][2]

-

π-π Stacking: The planar aromatic structure of the coumarin core can lead to π-π stacking interactions in the aggregate state. The nature of this stacking (e.g., J-aggregates vs. H-aggregates) can significantly influence the photophysical properties.[3] While strong π-π stacking can sometimes lead to quenching, controlled arrangements can contribute to the rigidity required for AIE.[1]

-

Twisted Intramolecular Charge Transfer (TICT): In some coumarin derivatives, a twisted intramolecular charge transfer (TICT) state can form in the excited state, which is typically non-emissive. In the aggregated state, the formation of this TICT state can be sterically hindered, thus favoring the emissive locally excited (LE) state and contributing to the AIE phenomenon.[4]

A generalized workflow for investigating AIE in these systems is depicted below.

Quantitative Data Summary

The following tables summarize the key photophysical properties of representative coumarin-hydrazine based AIEgens reported in the literature. This data allows for a comparative analysis of their performance.

Table 1: Photophysical Properties of Coumarin-Hydrazone AIEgens in Solution and Aggregated State.

| Compound | Solvent System | λabs (nm) (Solution) | λem (nm) (Solution) | λem (nm) (Aggregate) | Fluorescence Enhancement (I/I0) | Ref |

| CFH-1 | MeCN/H2O | - | ~480 | ~480 | > 10-fold | [1] |

| CFH-2 | MeCN/H2O | - | ~480 | ~480 | > 10-fold | [1] |

| JCH | Methanol | 438 | - | - | > 4-fold (with salicylaldehyde) | [5] |

| TFCH | Phosphate Buffer | - | - | - | > 18-fold (with propanal) | [5] |

| DNC | - | - | - | - | AIE Active | [4] |

| HNC | - | - | - | - | AIE Active | [4] |

Note: '-' indicates data not explicitly provided in the cited source. Fluorescence enhancement is often reported upon reaction or aggregation.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful investigation of AIE systems. Below are generalized methodologies for the synthesis and characterization of coumarin-hydrazine AIEgens.

Synthesis of Coumarin-3-Formylhydrazone Derivatives (General Procedure)

This protocol is adapted from the synthesis of CFH derivatives.[1]

-

Reactant Preparation: Dissolve 7-(diethylamino)coumarin-3-carbohydrazide (B10227) (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in absolute ethanol (B145695) (3 mL).

-

Reaction: Stir the mixture at 70 °C for 5 hours.

-

Product Isolation: A solid precipitate will form during the reaction. Collect the solid product by filtration.

-

Purification: Wash the collected solid several times with a small amount of cold ethanol to afford the pure target compound.

-

Characterization: Confirm the structure of the synthesized compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Investigation of AIE Properties

This protocol outlines the standard method for studying the AIE characteristics of a compound in solvent/water mixtures.[1]

-

Stock Solution Preparation: Prepare a stock solution of the coumarin-hydrazine derivative in a good solvent (e.g., acetonitrile (B52724) or DMSO) at a concentration of 1 mM.

-

Sample Preparation: Prepare a series of solutions in vials by adding the appropriate amount of stock solution to achieve a final concentration of 10 µM in solvent/water mixtures with varying water fractions (fw), typically from 0% to 90% or 99%. The total volume of each sample should be kept constant (e.g., 2 mL).

-

UV-Vis Spectroscopy: Record the UV-Vis absorption spectra of the prepared solutions using a spectrophotometer.

-

Photoluminescence (PL) Spectroscopy: Measure the fluorescence emission spectra of the solutions using a spectrofluorometer. The excitation wavelength should be set at the maximum absorption wavelength determined from the UV-Vis spectra.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the water fraction (fw) to visualize the AIE effect. The AIE enhancement factor (αAIE) can be calculated as the ratio of the fluorescence intensity in the aggregated state (high fw) to that in the dissolved state (low fw).

Cell Imaging with AIE Probes

This protocol provides a general guideline for utilizing coumarin-hydrazine AIEgens for cellular imaging.[1]

-

Cell Culture: Culture the desired cell line (e.g., HeLa cells) on a glass-bottom dish in a suitable medium (e.g., DMEM supplemented with 10% FBS) at 37 °C in a 5% CO2 incubator until they reach the desired confluence.

-

Probe Incubation: Prepare a stock solution of the AIE probe in DMSO. Dilute the stock solution with cell culture medium to the desired final concentration (e.g., 10 µM). Replace the old medium with the probe-containing medium and incubate the cells for a specific duration (e.g., 30 minutes).

-

Washing (Optional): For some probes, it may be necessary to wash the cells with phosphate-buffered saline (PBS) to remove excess probe. However, many AIE probes are suitable for no-wash imaging.

-

Imaging: Acquire fluorescence images of the stained cells using a confocal laser scanning microscope (CLSM) with the appropriate excitation and emission wavelengths.

Signaling Pathways and Logical Relationships

The primary application of many coumarin-hydrazine AIE probes in a biological context is the detection of specific analytes or changes in the cellular environment. For instance, probes have been designed to detect hydrazine itself, which is a toxic industrial chemical.[6][7][8] Others are developed to react with biomolecular carbonyls, which are markers of oxidative stress.[5][9] The signaling pathway in these cases is a direct chemical reaction leading to a fluorescence turn-on event.

Conclusion

Coumarin-hydrazine systems represent a versatile and powerful platform for the development of AIE-active materials. Their straightforward synthesis, coupled with the ability to fine-tune their photophysical properties through molecular engineering, makes them highly attractive for a wide range of applications, from environmental sensing to advanced biomedical diagnostics. The core principle of Restriction of Intramolecular Motion, often supported by specific intermolecular interactions like hydrogen bonding, provides a solid theoretical framework for the design of new and improved AIEgens. The experimental protocols and quantitative data summarized in this guide offer a practical foundation for researchers seeking to explore and exploit the unique properties of these fascinating fluorescent systems. As research in this area continues to grow, we can anticipate the emergence of even more sophisticated coumarin-hydrazine based AIE probes with enhanced sensitivity, selectivity, and functionality for tackling complex scientific challenges.

References

- 1. researchgate.net [researchgate.net]

- 2. Substituent Effects on Fluorescence Properties of AIEgens Based on Coumarin-3-formylhydrazone and their Application in Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intriguing H-aggregate and H-dimer formation of coumarin-481 dye in aqueous solution as evidenced from photophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituent Effect on AIE mechanism of two coumarin derivatives: uncommon TICT fluorescence in aggregation state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orb.binghamton.edu [orb.binghamton.edu]

- 6. An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Coumarin bialdehyde-based fluorescent probe for the detection of hydrazine in living cells, soil samples and its application in test strips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Characterization of a Coumarin-Based Hydrazine Fluorescent Probe for Labeling Biomolecular Carbonyls and Detecting Oxidative Stress in Live Cells | Journal of Student-Scientists' Research [journals.gmu.edu]

Methodological & Application

Application Notes and Protocols for Selective Metal Ion Detection Using Coumarin-Hydrazine Probes

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of coumarin-hydrazine based fluorescent probes for the selective detection of various metal ions. Coumarin (B35378) derivatives are widely utilized as fluorescent probes due to their excellent photophysical properties, high quantum yield, and structural versatility.[1][2] The incorporation of a hydrazine (B178648) moiety provides a versatile platform for designing chemosensors that can selectively bind to specific metal ions, leading to a detectable change in their fluorescence properties.[3][4]

Principle of Detection

Coumarin-hydrazine probes typically operate on principles such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Internal Charge Transfer (ICT).[5][6] Upon binding of a target metal ion to the hydrazine derivative, the electronic properties of the fluorophore are altered, resulting in either fluorescence quenching ("turn-off") or enhancement ("turn-on").[7][8] This selective interaction allows for the quantification of metal ions in various samples, including environmental and biological systems.[9][10][11]

Data Presentation: Quantitative Analysis of Coumarin-Hydrazine Probes

The following table summarizes the performance of several coumarin-hydrazine based probes for the detection of different metal ions.

| Probe Name/Structure | Target Ion | Detection Limit (LOD) | Stoichiometry (Probe:Ion) | Signaling Mechanism | Solvent System | Reference |

| (E)-N'-((7-hydroxy-2-oxo-2H-chromen-3-yl)methylene)furan-2-carbohydrazide (CFHZ) | Fe³⁺ | 25.7 nM | 2:1 | Turn-off (Quenching) | EtOH:H₂O (99:1, v/v) | [5][7] |

| Coumarin-Picolinohydrazone Schiff base (7MIZ) | Al³⁺ | 0.0490 µM | 1:1 | Turn-on (CHEF) | Methanol | [8] |

| Coumarin hydrazide Schiff base probe 1 | Al³⁺ | 0.12 µM | 1:1 | Turn-on (PET inhibition) | Not Specified | [9][10] |

| Coumarin-based Schiff base (BS2) | Cu²⁺, Fe³⁺ | ~10⁻⁵ M | Not Specified | Turn-off (Quenching) | Not Specified | [11] |

| Coumarin hydrazine Schiff base with thioether (CBBS) | Pd(II) | 65 nM | Not Specified | Not Specified | Absolute ethanol (B145695) | [3] |

Signaling Pathway Diagrams

The signaling mechanisms of coumarin-hydrazine probes are visualized below.

Caption: "Turn-off" fluorescence quenching mechanism of CFHZ probe upon binding to Fe³⁺.

Caption: "Turn-on" fluorescence enhancement of 7MIZ probe upon binding to Al³⁺.

Experimental Protocols

Protocol 1: Synthesis of (E)-N'-((7-hydroxy-2-oxo-2H-chromen-3-yl)methylene)furan-2-carbohydrazide (CFHZ) for Fe³⁺ Detection

This protocol is adapted from the synthesis of coumarin-based Schiff base derivatives.[5][7]

Materials:

-

3-formyl-7-hydroxycoumarin

-

2-furoic hydrazide

-

Ethanol (EtOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

Dissolve 3-formyl-7-hydroxycoumarin (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of 2-furoic hydrazide (1 equivalent) in ethanol to the flask.

-

Reflux the reaction mixture for several hours with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid product by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the CFHZ probe.

-

Characterize the synthesized probe using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7]

Protocol 2: General Procedure for Metal Ion Detection using a Coumarin-Hydrazine Probe

Materials:

-

Synthesized coumarin-hydrazine probe (e.g., CFHZ or 7MIZ)

-

Stock solution of the probe in a suitable solvent (e.g., DMSO or EtOH)

-

Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in deionized water or the appropriate solvent.

-

Buffer solution (if pH control is required, e.g., HEPES)

-

Fluorometer

-

Cuvettes

Procedure:

-

Preparation of Probe Solution: Prepare a stock solution of the coumarin-hydrazine probe (e.g., 1 mM) in a suitable solvent. From this, prepare a working solution at the desired concentration (e.g., 10 µM) in the chosen solvent system (e.g., EtOH:H₂O or Methanol).[7]

-

Fluorescence Measurement:

-

Titration with Metal Ion:

-

Incrementally add small aliquots of the stock solution of the target metal ion (e.g., Fe³⁺ or Al³⁺) to the cuvette containing the probe solution.

-

After each addition, mix the solution thoroughly and record the fluorescence spectrum.

-

Observe the change in fluorescence intensity (quenching for Fe³⁺ with CFHZ, enhancement for Al³⁺ with 7MIZ).[7]

-

-

Selectivity Test:

-

To assess the selectivity of the probe, add solutions of other competing metal ions at the same concentration as the target ion to separate cuvettes containing the probe solution.

-

Measure the fluorescence response for each competing ion and compare it to the response of the target ion.[5]

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the metal ion concentration to determine the detection limit (LOD). The LOD can be calculated using the formula 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.

-

A Job's plot can be constructed to determine the binding stoichiometry between the probe and the metal ion.[5][7]

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for metal ion detection using a coumarin-hydrazine probe.

Caption: General workflow for selective metal ion detection.

Applications

Coumarin-hydrazine based probes have demonstrated significant potential in various applications:

-

Environmental Monitoring: Detection of heavy metal contamination in water samples.[5][7]

-

Biological Imaging: Visualization of metal ions in living cells, which is crucial for understanding their physiological and pathological roles.[9][10][11]

-

Drug Development: Screening for compounds that can modulate metal ion homeostasis.

The protocols and data presented here provide a comprehensive guide for researchers interested in utilizing coumarin-hydrazine probes for the selective and sensitive detection of metal ions. The versatility of the coumarin scaffold allows for further modifications to tune the selectivity and sensitivity for a wide range of analytes.[2]

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 5. A ″On–Off″ Fluorescent Sensor Based on Coumarin-Furoic Hydrazide for Recognition of Fe3+: Drinking Water, Test Strip Applications and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A coumarin hydrazide Schiff base fluorescent probe for sensitively sensing Al3+ in living cells | CoLab [colab.ws]

- 11. Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging | MDPI [mdpi.com]

Application Notes: Probing Oxidative Stress in Live Cells with Coumarin-Hydrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a key contributor to a multitude of pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] A primary consequence of oxidative stress is the modification of biomolecules, leading to the formation of carbonyl groups (aldehydes and ketones) on proteins and lipids. These carbonylated molecules serve as stable biomarkers of oxidative damage. Coumarin-hydrazine fluorescent probes have emerged as powerful tools for the real-time, non-invasive detection of these carbonyls in living cells, offering high sensitivity and spatiotemporal resolution.[1][2][3]

The core principle of these probes lies in the bioorthogonal reaction between the hydrazine (B178648) moiety of the coumarin (B35378) derivative and the carbonyl group on a biomolecule. This reaction forms a stable hydrazone, which exhibits distinct and enhanced fluorescence properties compared to the non-reacted probe. This "turn-on" or spectral shift mechanism allows for the direct visualization and quantification of oxidative stress levels within individual cells and subcellular compartments.

Featured Probes and Their Characteristics

Several coumarin-hydrazine and hydrazide derivatives have been developed for live-cell imaging of carbonylated biomolecules. Below is a summary of key probes and their photophysical properties.

| Probe Name | Abbreviation | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Key Features |

| 7-(diethylamino)-coumarin-3-carbohydrazide | CHH | ~350 | ~450 | ~100 | Time- and cost-efficient labeling of both protein and lipid carbonyls.[2] |